molecular formula C12H17N B3175218 2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine CAS No. 95627-94-4

2-(3-(Prop-1-en-2-yl)phenyl)propan-2-amine

Cat. No. B3175218
M. Wt: 175.27 g/mol
InChI Key: DWDJGSQWSMJSGV-UHFFFAOYSA-N
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Patent
US09139580B2

Procedure details

To a solution of 1-(1-isocyanato-1-methyl-ethyl)-3-isopropenyl-benzene (10 g, 50 mmol) in t-BuOH (1000 mL) was added KOH (40.0 g, 71.6 mmol). The mixture was stirred at reflux for 3 h. The resultant mixture was cooled down to room temperature, concentrated and dissolved in CH2Cl2. Solid residue was filtered off and the organic layer was adjusted to pH<7 using cone. HCl. The ammonium salt was extracted with water. The aqueous layer was made basic using an aqueous NaOH solution [5% w/w, 200 ml] and free based amine was then extracted with CH2Cl2. The organic layers were combined, dried over Na2SO4, filtered and concentrated under reduced pressure to give 1-(3-isopropenyl-phenyl)-1-methyl-ethylamine (3.3 g, 63%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([CH3:15])=[CH2:14])[CH:8]=1)([CH3:6])[CH3:5])=C=O.[OH-].[K+]>CC(O)(C)C>[C:13]([C:9]1[CH:8]=[C:7]([C:4]([NH2:1])([CH3:6])[CH3:5])[CH:12]=[CH:11][CH:10]=1)([CH3:15])=[CH2:14] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N(=C=O)C(C)(C)C1=CC(=CC=C1)C(=C)C
Name
Quantity
40 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1000 mL
Type
solvent
Smiles
CC(C)(C)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CH2Cl2
FILTRATION
Type
FILTRATION
Details
Solid residue was filtered off
EXTRACTION
Type
EXTRACTION
Details
The ammonium salt was extracted with water
EXTRACTION
Type
EXTRACTION
Details
was then extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=C)(C)C=1C=C(C=CC1)C(C)(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 37.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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